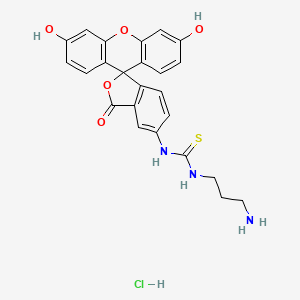![molecular formula C9H7N3O3S B12344064 2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12344064.png)
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-metilsulfanil-5-oxo-4aH-pirido[2,3-d]pirimidin-6-carboxílico es un compuesto heterocíclico que pertenece a la familia de las piridopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y sus posibles aplicaciones terapéuticas. La estructura de este compuesto incluye un núcleo de pirido[2,3-d]pirimidina con un grupo metilsulfanil en la posición 2, un grupo ceto en la posición 5 y un grupo ácido carboxílico en la posición 6.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-metilsulfanil-5-oxo-4aH-pirido[2,3-d]pirimidin-6-carboxílico generalmente implica la ciclación de 5-acetil-4-aminopirimidinas N-aciladas. Las condiciones de reacción a menudo incluyen calentar los reactivos bajo reflujo con metóxido de sodio (MeONa) en butanol (BuOH). La naturaleza del grupo acilo puede influir en la formación de pirido[2,3-d]pirimidin-5-onas o pirido[2,3-d]pirimidin-7-onas .
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-metilsulfanil-5-oxo-4aH-pirido[2,3-d]pirimidin-6-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfanil puede ser oxidado a un sulfóxido o sulfona.
Reducción: El grupo ceto puede ser reducido a un grupo hidroxilo.
Sustitución: El grupo metilsulfanil puede ser sustituido por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: El ácido m-cloroperbenzoico (m-CPBA) se utiliza comúnmente para oxidar el grupo metilsulfanil.
Reducción: El borohidruro de sodio (NaBH4) puede utilizarse para reducir el grupo ceto.
Sustitución: La bencilamina (BnNH2) puede utilizarse para sustituir el grupo metilsulfanil después de la oxidación.
Principales Productos Formados
Oxidación: Formación de derivados de sulfóxido o sulfona.
Reducción: Formación de derivados hidroxilo.
Sustitución: Formación de derivados bencilamino.
Aplicaciones Científicas De Investigación
El ácido 2-metilsulfanil-5-oxo-4aH-pirido[2,3-d]pirimidin-6-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar otros compuestos heterocíclicos.
Biología: Presenta actividades antiproliferativas, antimicrobianas, antiinflamatorias y analgésicas.
Industria: Posible uso en el desarrollo de nuevos fármacos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-metilsulfanil-5-oxo-4aH-pirido[2,3-d]pirimidin-6-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se han identificado derivados de este compuesto como inhibidores de la fosfatidilinositol 3-quinasa (PI3K), que juega un papel crucial en el crecimiento celular, la proliferación y la supervivencia . El compuesto también puede inhibir las tirosina quinasas de proteínas y las quinasas dependientes de ciclinas, contribuyendo a sus efectos antiproliferativos .
Comparación Con Compuestos Similares
Compuestos Similares
Pirido[2,3-d]pirimidin-5-onas: Estos compuestos comparten una estructura central similar y presentan diversas actividades biológicas.
Pirido[2,3-d]pirimidin-7-onas: Estos compuestos también comparten una estructura central similar pero difieren en la posición de los grupos funcionales.
Pirimidino[4,5-d][1,3]oxazinas: Estos compuestos se sintetizan a partir de precursores similares y presentan diferentes actividades biológicas.
Singularidad
El ácido 2-metilsulfanil-5-oxo-4aH-pirido[2,3-d]pirimidin-6-carboxílico es único debido a su patrón de sustitución específico, que contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas. La presencia del grupo metilsulfanil y el grupo ácido carboxílico en posiciones específicas mejora su interacción con los objetivos moleculares, convirtiéndolo en un compuesto valioso para la investigación científica y el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C9H7N3O3S |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-oxo-4aH-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-4H,1H3,(H,14,15) |
Clave InChI |
CCWBGDPLNMVZSS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC=C(C(=O)C2C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-methyl-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-ylidene)amino]acetic acid](/img/structure/B12344014.png)
![5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12344024.png)
![(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B12344025.png)
![(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum](/img/structure/B12344031.png)

![5-Bromo-6-fluoro-2-methylbenzo[D]oxazole](/img/structure/B12344050.png)



